molecular formula C17H15BrN2O2 B15028832 5-[(4-Bromo-2-methylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole

5-[(4-Bromo-2-methylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole

Cat. No.: B15028832
M. Wt: 359.2 g/mol
InChI Key: LVOCLUSGANNAQF-UHFFFAOYSA-N
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Description

5-[(4-Bromo-2-methylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Bromo-2-methylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole typically involves the reaction of 4-bromo-2-methylphenol with 4-methylbenzohydrazide in the presence of a dehydrating agent. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the oxadiazole ring under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and controlled temperature and pressure conditions to facilitate the cyclization process efficiently.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Bromo-2-methylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxadiazole ring or the phenyl groups.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized oxadiazoles.

Scientific Research Applications

5-[(4-Bromo-2-methylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for drug development and biochemical studies.

    Medicine: It has potential therapeutic applications due to its ability to interact with various biological targets.

    Industry: The compound can be used in the development of new materials and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-[(4-Bromo-2-methylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The oxadiazole ring and the phenyl groups can interact with enzymes and receptors, modulating their activity. The bromine atom may also play a role in enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-methylphenyl isocyanate
  • 5-Bromo-2-fluoro-4-methylphenylboronic acid
  • 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene

Uniqueness

5-[(4-Bromo-2-methylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole is unique due to its specific substitution pattern and the presence of both bromine and methyl groups. This combination of functional groups provides distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C17H15BrN2O2

Molecular Weight

359.2 g/mol

IUPAC Name

5-[(4-bromo-2-methylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C17H15BrN2O2/c1-11-3-5-13(6-4-11)17-19-16(22-20-17)10-21-15-8-7-14(18)9-12(15)2/h3-9H,10H2,1-2H3

InChI Key

LVOCLUSGANNAQF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)COC3=C(C=C(C=C3)Br)C

Origin of Product

United States

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